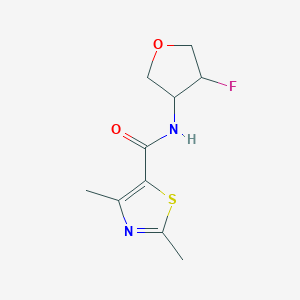

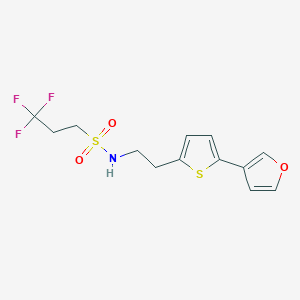

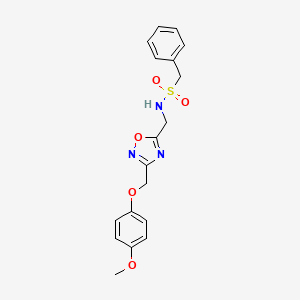

3,3,3-三氟-N-(2-(5-(呋喃-3-基)噻吩-2-基)乙基)丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3,3,3-trifluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propane-1-sulfonamide" is a trifluoromethyl sulfonamide, which is a class of compounds known for their diverse applications, including their use in pharmaceuticals and agrochemicals. The papers provided discuss various aspects of trifluoromethyl sulfonamides and related compounds, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related trifluoromethyl sulfonamides is described in the papers. For instance, an efficient method for the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates is reported, which involves the activation of the oxazoline ring by triflic anhydride, followed by the opening of the five-membered ring in the 5-methyl-2-phenyl-4,5-dihydrooxazole system . Additionally, the Julia-Kocienski olefination reaction is employed to synthesize 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, which are precursors to various trifluoromethyl sulfonamides .

Molecular Structure Analysis

The molecular structure and self-association of trifluoromethyl sulfonamides in solution have been studied using IR spectroscopy and quantum chemical methods. For example, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide forms cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal . These studies provide insights into the conformational preferences and intermolecular interactions of trifluoromethyl sulfonamides.

Chemical Reactions Analysis

The chemical reactivity of trifluoromethyl sulfonamides is explored through various reactions. The Diels-Alder reactions of 3-carboethoxy-4-trifluoromethylfuran with acetylenic dienophiles are discussed, demonstrating the ability of these compounds to participate in cycloaddition reactions . Additionally, the modified Julia olefination is used to create terminal alkenes and dienes from aliphatic and aromatic aldehydes, ketones, and 1,2-dicarbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl sulfonamides are influenced by their molecular structure. The presence of the trifluoromethyl group imparts unique properties such as increased lipophilicity and stability. The papers describe the stability of metalated BTFP sulfones and their reactivity under various conditions . The cytotoxic activity of trifluoromethyl sulfonamides against cancer cell lines is also evaluated, indicating potential applications in medicinal chemistry .

科学研究应用

合成与反应

3,3,3-三氟-N-(2-(5-(呋喃-3-基)噻吩-2-基)乙基)丙烷-1-磺酰胺及相关化合物一直是各种合成和反应研究的对象。例如,研究已经探索了呋喃和噻吩衍生物的合成,突出它们作为有机合成中间体的潜力。一项研究详细介绍了3-羧乙氧基-4-三氟甲基呋喃的高产率合成,展示了它在Diels-Alder反应中的实用性,这是构建复杂有机结构的关键方法(Barlow et al., 1995)。此外,磺酰胺作为阳离子环化的新型终止剂的反应性展示了它们在多环系统形成中的重要性,表明在合成化学中具有广泛的应用(Haskins & Knight, 2002)。

催化和聚合

该化合物的相关性延伸到催化领域,其衍生物已被用于催化反应,如环氧化物的氨解反应,导致β-氨基醇,这是制药合成中的关键中间体(Chini et al., 1994)。此外,由超酸引发的聚合物化反应研究展示了三氟甲烷磺酸盐在聚合工业中的作用,特别是在开发具有特定性能的新型聚合物材料方面(Souverain et al., 1980)。

环境化学

对呋喃和噻吩衍生物的大气化学研究,包括它们的氧化和与自由基物种的相互作用,为我们提供了有关它们的环境影响和行为的见解。与羟基自由基反应的速率常数为大气模型提供了宝贵数据,有助于我们了解大气污染和大气中化学过程(Lee & Tang, 1982)。

先进材料

对磺化聚合物及其在燃料电池技术中的应用的探索突显了这些化合物在开发可持续能源解决方案中的重要性。例如,含有芴基团的磺化聚芳醚砜的合成突显了对高性能材料用于能源应用的持续研究,展示了该化合物在传统化学合成之外的相关性(Bae et al., 2009)。

属性

IUPAC Name |

3,3,3-trifluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3S2/c14-13(15,16)5-8-22(18,19)17-6-3-11-1-2-12(21-11)10-4-7-20-9-10/h1-2,4,7,9,17H,3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHMKYAVTFZAAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC=C(S2)CCNS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

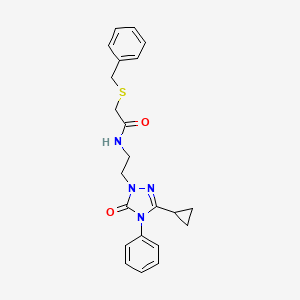

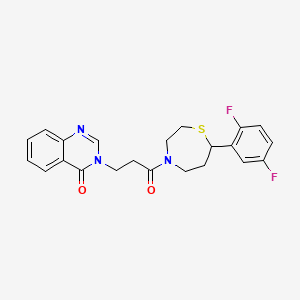

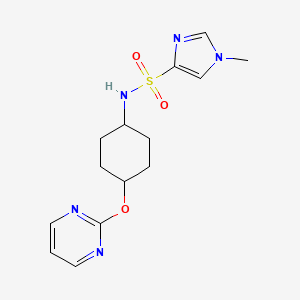

![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)